molecular formula C16H24N2O B12426059 Ropinirole-d14

Ropinirole-d14

Cat. No.: B12426059
M. Wt: 274.46 g/mol
InChI Key: UHSKFQJFRQCDBE-YTSTUSJFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ropinirole-d14 is a deuterium-labeled version of Ropinirole, a non-ergoline dopamine agonist. It is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Ropinirole. The deuterium labeling helps in tracing the compound during drug development processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ropinirole-d14 is synthesized by incorporating deuterium into the Ropinirole molecule. The process involves the substitution of hydrogen atoms with deuterium. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents .

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using deuterium gas and specialized catalysts. The process is optimized to ensure high yield and purity of the deuterium-labeled compound. The final product is then purified using chromatographic techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Ropinirole-d14 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various deuterated metabolites and derivatives of this compound. These products are often used in further research to study the pharmacokinetics and metabolic pathways of the compound .

Scientific Research Applications

Ropinirole-d14 has several scientific research applications, including:

    Chemistry: Used as a tracer in the study of chemical reactions and mechanisms.

    Biology: Helps in understanding the metabolic pathways and interactions of Ropinirole in biological systems.

    Medicine: Used in the development of new drugs and therapies for diseases such as Parkinson’s disease and amyotrophic lateral sclerosis.

    Industry: Employed in the pharmaceutical industry for drug development and quality control

Mechanism of Action

Ropinirole-d14, like Ropinirole, acts as a dopamine agonist. It has high specificity and full intrinsic activity at the D2 and D3 dopamine receptor subtypes, with a higher affinity for D3 than D2 or D4 receptors. The compound stimulates postsynaptic dopamine D2-type receptors within the caudate putamen in the brain, which helps alleviate symptoms of Parkinson’s disease and restless legs syndrome .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which allows for precise tracing and study of the compound’s pharmacokinetics and metabolic profiles. This makes it a valuable tool in drug development and research, providing insights that are not possible with non-deuterated compounds .

Properties

Molecular Formula

C16H24N2O

Molecular Weight

274.46 g/mol

IUPAC Name

4-[2-[bis(1,1,2,2,3,3,3-heptadeuteriopropyl)amino]ethyl]-1,3-dihydroindol-2-one

InChI

InChI=1S/C16H24N2O/c1-3-9-18(10-4-2)11-8-13-6-5-7-15-14(13)12-16(19)17-15/h5-7H,3-4,8-12H2,1-2H3,(H,17,19)/i1D3,2D3,3D2,4D2,9D2,10D2

InChI Key

UHSKFQJFRQCDBE-YTSTUSJFSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N(CCC1=C2CC(=O)NC2=CC=C1)C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]

Canonical SMILES

CCCN(CCC)CCC1=C2CC(=O)NC2=CC=C1

Origin of Product

United States

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